A Technical Guide to the Formation of Cap 1 mRNA Structures: Canonical Pathways and Synthetic Innovations
A Technical Guide to the Formation of Cap 1 mRNA Structures: Canonical Pathways and Synthetic Innovations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5' cap is a defining feature of eukaryotic messenger RNA (mRNA), critical for its stability, nuclear export, and efficient translation. Among cap structures, the Cap 1 modification (m7GpppNm), which involves the 2'-O-methylation of the first transcribed nucleotide, is of paramount importance. This modification acts as a molecular signature, enabling the host's innate immune system to distinguish "self" RNA from "non-self" or foreign RNA, thereby preventing an unwanted antiviral response. This technical guide provides an in-depth exploration of the generation of Cap 1 mRNA structures. We first detail the canonical, S-adenosyl-L-methionine (SAM)-dependent enzymatic pathway found in nature. Subsequently, we delve into synthetic strategies for producing Cap 1 mRNA in vitro, a critical process for the development of mRNA-based therapeutics and vaccines. This includes a discussion of post-transcriptional enzymatic methods and the role of modified nucleotides, such as 2'-O-methyl-ATP, in specialized research applications. The guide concludes with an overview of essential analytical techniques for cap structure verification and the therapeutic implications of targeting these pathways.
Chapter 1: The Pivotal Role of the 5' Cap 1 Structure in mRNA Biology
The journey of an mRNA molecule from a gene to a functional protein is governed by a series of precise modifications. The first of these is the addition of a 5' cap. This structure is not merely a protective end-piece; it is a multifunctional hub that orchestrates the life cycle of the mRNA.
From Cap 0 to Cap 1: A Hierarchy of Modification
The initial cap structure, formed on nascent RNA transcripts, is known as Cap 0 . It consists of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the RNA chain via an unconventional 5'-to-5' triphosphate bridge (m7GpppN).[1][2] While Cap 0 is sufficient for basic functions like initiating translation, higher eukaryotes introduce further modifications for enhanced functionality and regulation.[3][4]
The most critical of these is the methylation of the 2'-hydroxyl (2'-O) group on the ribose of the first nucleotide, converting the Cap 0 structure into a Cap 1 structure (m7GpppNm).[2][5][6] In some instances, the second nucleotide can also be methylated to form a Cap 2 structure, though the primary biological distinction is made at the Cap 1 level.[7][8]
Functional Significance of the Cap 1 Structure
The addition of a single methyl group to form the Cap 1 structure has profound biological consequences:
-
Immune Evasion: The Cap 1 structure is a critical molecular marker for "self" RNA.[9] The innate immune system has evolved sensors, such as RIG-I, MDA5, and IFIT proteins, that recognize and trigger an antiviral response against RNAs lacking this 2'-O-methylation (i.e., those with Cap 0 or uncapped 5' ends).[10][11][12][13] By ensuring their mRNAs possess a Cap 1 structure, host cells prevent their own transcripts from activating these defense pathways.[5][14][15] This principle is fundamental to the design of mRNA vaccines and therapeutics, where avoiding immunogenicity is essential for safety and efficacy.[5][15]
-
Enhanced mRNA Stability: The 5' cap protects mRNA from degradation by 5' exonucleases. The Cap 1 modification further enhances this stability by providing resistance to certain decapping enzymes, such as DXO (decapping exoribonuclease), which specifically targets and degrades incompletely capped RNAs.[3][4][16][17]
-
Increased Translational Efficiency: While Cap 0 is sufficient to recruit the translation initiation machinery, the Cap 1 structure can further enhance the rate of protein synthesis.[18][] This is attributed to improved interactions with translation initiation factors, leading to more robust protein production.[]
Chapter 2: The Canonical Pathway: SAM-Dependent 2'-O-Methylation
In all higher eukaryotes and many viruses, the synthesis of the Cap 1 structure is a precise, multi-step enzymatic process that occurs co-transcriptionally. The final and defining step is the transfer of a methyl group from a universal donor molecule to the Cap 0 structure.
Enzymatic Cascade of Cap Formation
The formation of a Cap 1 mRNA proceeds through a conserved series of reactions:
-
RNA Triphosphatase (RTPase): Removes the terminal gamma-phosphate from the 5' end of the nascent pre-mRNA, leaving a diphosphate.
-
RNA Guanylyltransferase (GTase): Transfers a guanosine monophosphate (GMP) molecule, typically from GTP, to the 5' diphosphate, forming the 5'-5' triphosphate linkage (GpppN).
-
Guanine-N7-Methyltransferase (N7-MTase): Adds a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap, creating the Cap 0 structure (m7GpppN).[1][12]
-
(Nucleoside-2'-O-)-Methyltransferase (2'-O-MTase): This crucial enzyme catalyzes the final step. It transfers a methyl group from a second molecule of SAM to the 2'-hydroxyl position of the first nucleotide of the transcript, completing the Cap 1 structure (m7GpppNm).[12][20]
In humans, this final step is primarily catalyzed by the enzyme Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1).[18][21] Viruses that replicate in the cytoplasm, such as coronaviruses, encode their own capping machinery. For example, SARS-CoV-2 utilizes its non-structural protein 16 (nsp16), in complex with its activator nsp10, to perform this 2'-O-methylation, making it a key target for antiviral drug development.[10][11][22][23][24]
S-adenosyl-L-methionine (SAM): The Universal Methyl Donor
Across all domains of life, S-adenosyl-L-methionine (SAM or AdoMet) is the principal donor of methyl groups for biological methylation reactions.[25] It is a sulfonium-containing metabolite synthesized from methionine and ATP. In the context of Cap 1 formation, the 2'-O-MTase enzyme binds both the Cap 0-terminated RNA and a SAM molecule within its active site.[10][26] The enzyme facilitates the nucleophilic attack from the 2'-hydroxyl oxygen of the ribose onto the electrophilic methyl group of SAM. This reaction transfers the methyl group to the RNA and releases S-adenosyl-L-homocysteine (SAH) as a byproduct.[27]
}
Figure 1. The enzymatic pathway for Cap 1 mRNA formation.
Chapter 3: Synthetic Production of Cap 1 mRNA
The production of large quantities of pure, well-defined mRNA is the cornerstone of mRNA therapeutics. This requires robust in vitro synthesis methods that reliably generate a Cap 1 structure on nearly every transcript. Two primary strategies are employed: post-transcriptional enzymatic capping and co-transcriptional capping with cap analogs.
Post-Transcriptional Enzymatic Capping
This method most closely mimics the natural biological process. It involves a multi-step workflow:
-
In Vitro Transcription (IVT): An uncapped, 5'-triphosphorylated RNA is first synthesized in large quantities using a DNA template, a phage RNA polymerase (e.g., T7), and ribonucleoside triphosphates (NTPs).
-
Enzymatic Capping and Methylation: The purified, uncapped RNA is then subjected to a subsequent enzymatic reaction.[28][29] Commercially available enzyme systems, often derived from the Vaccinia virus, contain all the necessary activities (RTPase, GTase, N7-MTase) to create the Cap 0 structure using GTP and SAM as substrates.[][30] To generate the Cap 1 structure, an additional enzyme, mRNA Cap 2'-O-Methyltransferase, is included in the reaction along with SAM.[28][30] Modern protocols often allow for a single-tube reaction where both Cap 0 formation and 2'-O-methylation occur concurrently.[31]
This method is highly efficient, often achieving capping efficiencies greater than 95%, but requires additional enzymatic steps and subsequent purification.[]
Co-transcriptional Capping using Cap Analogs
To streamline the manufacturing process, co-transcriptional capping methods have been developed. In this approach, a synthetic "cap analog" is added directly to the IVT reaction.[32] This analog competes with GTP for incorporation at the 5' end of the transcript.
-
Anti-Reverse Cap Analogs (ARCA): These dinucleotide analogs (m7GpppG) were an early innovation designed to ensure incorporation in the correct orientation. However, they produce a Cap 0 structure, which requires a subsequent enzymatic step to be converted to Cap 1.[30]
-
Trinucleotide and Tetranucleotide Analogs (e.g., CleanCap®): More advanced methods utilize tri- or tetranucleotide cap analogs that already contain the 2'-O-methylated first nucleotide.[14][][30] When these analogs are incorporated during IVT, they directly yield a Cap 1 (or even Cap 2) structure in a single reaction, greatly simplifying the workflow.[13][32]
The Role of 2'-O-Methyl-ATP in Research
The compound 2'-O-Methyl-ATP is a chemically modified analog of adenosine triphosphate where the 2'-hydroxyl group is replaced by a methyl group.[33] It is not the natural methyl donor for Cap 1 synthesis; that role belongs exclusively to SAM. Instead, 2'-O-Methyl-ATP serves as a valuable tool in biochemical research:
-
Probing Enzyme Mechanisms: It can be used to study the substrate specificity and catalytic activity of RNA polymerases and other nucleotide-binding enzymes.
-
Creating Nuclease-Resistant RNA: The 2'-O-methyl modification confers resistance to degradation by many ribonucleases. Incorporating nucleotides like 2'-O-Methyl-ATP can increase the stability of RNA molecules for structural or functional studies.[33]
In the context of IVT, it is theoretically possible to use 2'-O-Methyl-ATP as an initiating nucleotide under specific promoter conditions to generate a transcript that is already 2'-O-methylated at the 5'-terminal adenosine. This pre-modified transcript could then be capped using a standard enzymatic reaction to form a Cap 1 structure. However, this is not a mainstream manufacturing strategy, which relies on the more efficient and higher-yielding post-transcriptional or advanced cap analog methods described above.
}
Figure 2. Comparison of major workflows for synthetic Cap 1 mRNA production.
Chapter 4: Experimental Methodologies
Rigorous quality control is essential in the production of therapeutic mRNA. This requires precise protocols for synthesis and accurate analytical methods to verify the capping status and efficiency.
Protocol: One-Step Post-Transcriptional Synthesis of Cap 1 mRNA
This protocol describes a combined reaction for adding a Cap 1 structure to purified, uncapped RNA synthesized via IVT.[31]
Materials:
-
Purified, uncapped RNA (resuspended in nuclease-free water)
-
Vaccinia Capping Enzyme (VCE) (e.g., NEB #M2080)
-
mRNA Cap 2'-O-Methyltransferase (e.g., NEB #M0366)
-
10X Capping Buffer
-
GTP solution (10 mM)
-
S-adenosyl-L-methionine (SAM) (32 mM stock)
-
Murine RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Prepare SAM Working Stock: Immediately before use, dilute the 32 mM SAM stock to 4 mM with nuclease-free water. Keep the working stock on ice at all times.[31]
-
Denature RNA: In a sterile, nuclease-free tube, combine up to 10 µg of uncapped RNA with nuclease-free water to a final volume of 14.0 µL. Heat at 65°C for 5 minutes to remove secondary structure, then immediately place on ice for 5 minutes.[31]
-
Assemble the Reaction: Add the following components in the specified order at room temperature.
| Component | Volume | Final Concentration |
| Denatured RNA (from Step 2) | 14.0 µL | up to 10 µg |
| 10X Capping Buffer | 2.0 µL | 1X |
| GTP (10 mM) | 1.0 µL | 0.5 mM |
| SAM (4 mM working stock) | 1.0 µL | 0.2 mM |
| Vaccinia Capping Enzyme (10 U/µL) | 1.0 µL | 10 Units |
| mRNA Cap 2'-O-MTase (50 U/µL) | 1.0 µL | 50 Units |
| Optional: RNase Inhibitor | (0.5 µL) | (20 Units) |
| Total Volume | 20.0 µL |
-
Incubation: Mix gently and incubate at 37°C for 60 minutes. For transcripts known to be highly structured, the incubation time can be extended to 2 hours.
-
Purification: Proceed with purification of the capped mRNA using a suitable method (e.g., lithium chloride precipitation, silica column-based purification) to remove enzymes, salts, and unreacted substrates.
Analytical Methods for Cap Structure Verification
Verifying the presence and integrity of the Cap 1 structure is a critical quality control step. Several methods can be employed, each with distinct advantages.
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | After enzymatic digestion of mRNA, liquid chromatography separates cap structures, which are then identified and quantified by mass spectrometry.[28][34] | Gold standard; provides unambiguous identification and precise quantification of Cap 0, Cap 1, and other species.[28] | Requires specialized equipment; complex sample preparation. |
| HPLC | Reversed-phase high-performance liquid chromatography separates digested cap structures, which are quantified by UV absorbance against known standards.[35] | Quantitative and reproducible; can distinguish between different cap structures.[35] | Less sensitive and specific than LC-MS; requires reference compounds. |
| Antibody-based Assays (ELISA, Dot Blot) | Uses monoclonal antibodies that specifically recognize the m7G cap structure for detection and quantification.[28][36][37] | High throughput and relatively simple to perform. | May not distinguish between Cap 0 and Cap 1; less quantitative than chromatographic methods.[36] |
| RT-qPCR | Compares reverse transcriptase efficiency, which can be dependent on the presence of a proper 5' cap for priming, to infer capping efficiency.[28] | Highly sensitive and uses common lab equipment. | Indirect measurement; may not provide detailed structural information. |
Chapter 5: Therapeutic and Research Applications
The ability to generate fully formed Cap 1 mRNA is not just an academic exercise; it is a critical enabler of modern medicine and virology research.
-
mRNA Vaccines and Therapeutics: The success of mRNA vaccines hinges on maximizing protein expression while minimizing the innate immune response. The inclusion of a Cap 1 structure is a non-negotiable requirement to prevent the vaccine from being flagged as foreign and destroyed, or from causing unwanted inflammation.[5][15]
-
Antiviral Drug Discovery: Many viruses, including coronaviruses and flaviviruses, encode their own 2'-O-methyltransferases to cap their viral RNA and hide from the host immune system.[9][11] These viral enzymes, such as SARS-CoV-2 nsp16, are structurally distinct from their human counterparts, making them attractive targets for the development of specific inhibitors that could block viral replication without harming the host.[9][10][24]
-
Fundamental Research: The study of mRNA capping continues to reveal new layers of gene regulation. Understanding how capping efficiency is controlled and how different cap structures (e.g., Cap 2, or those with additional modifications like m6Am) influence mRNA fate is an active area of research.[14][17][37]
Conclusion
The 2'-O-methylation that converts a Cap 0 into a Cap 1 structure is a subtle yet profound modification. It is the gatekeeper of immune tolerance for endogenous mRNA and a key determinant of transcript stability and translational output. While this modification is elegantly handled in nature by a SAM-dependent enzymatic pathway, its recreation in vitro has been a critical challenge for the field of biotechnology. The development of robust post-transcriptional enzymatic methods and streamlined co-transcriptional strategies has enabled the large-scale production of therapeutic-grade mRNA, revolutionizing vaccine development and opening new frontiers in medicine. As research continues, a deeper understanding of the enzymes that create and recognize these cap structures will undoubtedly pave the way for novel antiviral therapies and even more sophisticated mRNA-based medicines.
References
-
Picard-Jean, F., Brand, C., Tremblay-Létourneau, M., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS One, 13(3):e0193804. [Link]
-
Galloway, A., & Cowling, V. H. (2019). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. Nucleic Acids Research, 47(14), 7092–7103. [Link]
-
ResearchGate. (n.d.). Formation of the cap1 structure takes place by 2'-O –methylation on the... [Link]
-
Rosenthal, M., et al. (2021). 2′-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography. Proceedings of the National Academy of Sciences, 118(21), e2101347118. [Link]
-
Shuman, S. (2001). Enzymology of RNA cap synthesis. Current Opinion in Structural Biology, 11(1), 104-109. [Link]
-
Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS ONE, 13(3): e0193804. [Link]
-
Li, M., et al. (2022). NSP16 2′-O-MTase in Coronavirus Pathogenesis: Possible Prevention and Treatments Strategies. International Journal of Molecular Sciences, 23(17), 9687. [Link]
-
Wnek, K., et al. (2022). 2'-O-methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion. bioRxiv. [Link]
-
Al-Khafaji, N. S., & Al-Fahdawi, A. M. (2024). Investigation of COVID-19 virus mutagenicity and the effect of the NSP13, NSP14, and NSP16 on the -1 ribosomal frameshifting. Frontiers in Cellular and Infection Microbiology, 14, 1374944. [Link]
-
de Souza, L. G. M., et al. (2021). Exploring the Catalytic Mechanism of the RNA Cap Modification by nsp16-nsp10 Complex of SARS-CoV-2 through a QM/MM Approach. Molecules, 27(1), 125. [Link]
-
Aouadi, W., et al. (2020). Interfering with mRNA Methylation by the 2′O-Methyltransferase (NSP16) from SARS-CoV-2 to Tackle the COVID-19 Disease. Pharmaceuticals, 13(9), 235. [Link]
-
Decroly, E., et al. (2008). Coronavirus Nonstructural Protein 16 Is a Cap-0 Binding Enzyme Possessing (Nucleoside-2′O)-Methyltransferase Activity. Journal of Virology, 82(16), 8071-8084. [Link]
-
Beverly, M., et al. (2021). Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription. Journal of Visualized Experiments, (168). [Link]
-
Ramanathan, A., et al. (2016). mRNA capping: biological functions and applications. Nucleic Acids Research, 44(16), 7511–7526. [Link]
-
Danaher Life Sciences. (n.d.). mRNA Capping: Process, Mechanisms, Methods & Applications. [Link]
-
Cytiva. (2024). In vitro transcription for mRNA synthesis. [Link]
-
Wikipedia. (n.d.). mRNA (nucleoside-2'-O-)-methyltransferase. [Link]
-
MEBEP Bio Science. (n.d.). S-adenosylmethionine (SAM). [Link]
-
Kumar, D., et al. (2024). Targeting cap1 RNA methyltransferases as an antiviral strategy. Cell Chemical Biology, 31(1), 1-13. [Link]
-
Gehrke, C. W., et al. (1982). Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 230, 295-308. [Link]
-
Hengesbach, M., & St-Pierre, P. (2017). Synthetic mRNA capping. Beilstein Journal of Organic Chemistry, 13, 2994-3004. [Link]
-
Ullah, I., et al. (2022). Innate immune mechanisms of mRNA vaccines. Immunology, 167(3), 269–281. [Link]
-
Dong, C., et al. (2015). RNA methyltransferases involved in 5′ cap biosynthesis. Wiley Interdisciplinary Reviews: RNA, 6(1), 75-87. [Link]
-
Schnierle, B. S., et al. (1992). Cap-specific mRNA (nucleoside-O2'-)-methyltransferase and poly(A) polymerase stimulatory activities of vaccinia virus are mediated by a single protein. Proceedings of the National Academy of Sciences, 89(7), 2897-2901. [Link]
-
Abe, N., & Abe, H. (2024). The Effect of Cap Structure and Poly(A) Positioning on mRNA Translation Efficiency. Chemical and Pharmaceutical Bulletin, 72(2), 103-108. [Link]
-
UniProt. (n.d.). CMTR1 - Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 - Homo sapiens (Human). [Link]
-
Wikipedia. (n.d.). Five-prime cap. [Link]
-
Takara Bio. (n.d.). 5-prime capping of mRNA. [Link]
-
Wnek, K., et al. (2022). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research, 50(12), 7088–7103. [Link]
-
Jordan, B. M., et al. (2021). CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures. Royal Society Open Science, 8(1), 201334. [Link]
-
Wayment-Jones, J., et al. (2025). Assay for Rapid Quantification of Capped and Tailed Intact mRNA. bioRxiv. [Link]
-
Zhang, Z., et al. (2022). Enzymatic Characterization of In Vitro Activity of RNA Methyltransferase PCIF1 on DNA. Biochemistry, 61(11), 1018–1025. [Link]
-
UniProt. (n.d.). CMTR2 - Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 2 - Homo sapiens (Human). [Link]
-
ResearchGate. (n.d.). The structure of S-adenosyl-L-methionine (SAM or AdoMet) (A) and... [Link]
-
Fontaine, M. J., et al. (2018). S-adenosylmethionine: more than just a methyl donor. Chemical Society Reviews, 47(10), 3453-3472. [Link]
-
Goetz, A. A., et al. (2024). S-adenosyl-L-methionine is the unexpected methyl donor for the methylation of mercury by the membrane-associated HgcAB complex. Proceedings of the National Academy of Sciences, 121(48), e2413242121. [Link]
Sources
- 1. Enzymology of RNA cap synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. neb.com [neb.com]
- 7. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 8. Five-prime cap - Wikipedia [en.wikipedia.org]
- 9. Targeting cap1 RNA methyltransferases as an antiviral strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. NSP16 2′-O-MTase in Coronavirus Pathogenesis: Possible Prevention and Treatments Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. 2’-O-methylation of the second transcribed nucleotide within mRNA 5’ cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion | bioRxiv [biorxiv.org]
- 15. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 17. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. mRNA (nucleoside-2'-O-)-methyltransferase - Wikipedia [en.wikipedia.org]
- 21. uniprot.org [uniprot.org]
- 22. Frontiers | Investigation of COVID-19 virus mutagenicity and the effect of the NSP13, NSP14, and NSP16 on the -1 ribosomal frameshifting [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mebep.com [mebep.com]
- 27. pnas.org [pnas.org]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. beilstein-journals.org [beilstein-journals.org]
- 30. neb.com [neb.com]
- 31. neb.com [neb.com]
- 32. cytivalifesciences.com [cytivalifesciences.com]
- 33. apexbt.com [apexbt.com]
- 34. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. biorxiv.org [biorxiv.org]
- 37. Enzymatic Characterization of In Vitro Activity of RNA Methyltransferase PCIF1 on DNA - PMC [pmc.ncbi.nlm.nih.gov]
